molecular formula C23H25ClN4O4S B2709718 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216585-28-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2709718
CAS No.: 1216585-28-2
M. Wt: 488.99
InChI Key: WGBVHQGKXAHZIZ-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring, a benzo[d]thiazole moiety, and a phenoxyacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:

    Formation of the Imidazole-Propyl Intermediate: The initial step involves the alkylation of imidazole with 1-bromo-3-chloropropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.

    Synthesis of the Benzo[d]thiazole Intermediate: The benzo[d]thiazole moiety is synthesized by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable electrophile, such as 2-chloroacetyl chloride, under acidic conditions.

    Coupling Reaction: The final step involves coupling the imidazole-propyl intermediate with the benzo[d]thiazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired product.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride may be studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes could make it useful in studying biological pathways.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial or anticancer agent, although further research would be necessary to confirm these activities.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it a candidate for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If used in cancer research, it might induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride: Similar structure but with a single methoxy group.

    N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-chloroacetamide hydrochloride: Similar structure but with a chloroacetamide group instead of phenoxyacetamide.

Uniqueness

The uniqueness of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both imidazole and benzo[d]thiazole moieties in the same molecule is relatively rare and can lead to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S.ClH/c1-29-18-9-10-19(30-2)22-21(18)25-23(32-22)27(13-6-12-26-14-11-24-16-26)20(28)15-31-17-7-4-3-5-8-17;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBVHQGKXAHZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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